Bis(4-methylphenacyl) sulfide

Description

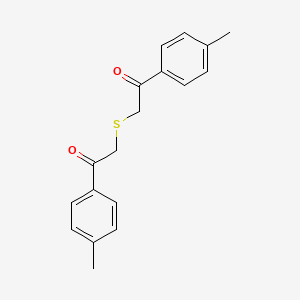

Bis(4-methylphenacyl) sulfide is an organosulfur compound characterized by a central sulfur atom bonded to two 4-methylphenacyl groups. Sulfides of this class are typically synthesized via nucleophilic substitution or condensation reactions and are utilized in organic synthesis, coordination chemistry, and materials science due to their electron-rich sulfur centers and substituent-dependent reactivity.

Properties

CAS No. |

23080-22-0 |

|---|---|

Molecular Formula |

C18H18O2S |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

1-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanylethanone |

InChI |

InChI=1S/C18H18O2S/c1-13-3-7-15(8-4-13)17(19)11-21-12-18(20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |

InChI Key |

KPEQAIKDILGKSR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=C(C=C2)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=C(C=C2)C |

Other CAS No. |

23080-22-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Sulfide Compounds

Structural and Molecular Comparisons

The table below compares Bis(4-methylphenacyl) sulfide with structurally related sulfides, highlighting key molecular features:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Bis(4-hydroxyphenyl) sulfide exhibits polarity and hydrogen-bonding capability , whereas nitro groups in Bis(4-nitrophenyl)sulfane enhance electrophilicity and reduce solubility .

- Halogen Effects : Bromine in Bis(4-bromophenyl) sulfide increases molecular weight and may influence photophysical properties .

- Solubility Trends : Sodium sulfonate groups in 4,4'-Bis(2-sulfostyryl)biphenyl Disodium improve aqueous solubility, contrasting with hydrophobic analogs .

Physical and Chemical Properties

Melting Points and Stability:

- Bis(4-hydroxyphenyl) sulfide: Melts at 151–153°C, with stability influenced by hydrogen-bonding networks .

- Sulfurimidate derivatives (e.g., Bis(2,2,2-trifluoroethyl) tosylsulfurimidate): Melt at 81–84°C, demonstrating substituent-dependent thermal behavior .

Reactivity:

Spectroscopic Characterization

- NMR Spectroscopy : Analogous sulfides like Bis(4-hydroxyphenyl) sulfide show distinct aromatic proton shifts (δ 7.2–6.7 ppm for -OH adjacent protons) . Nitro groups in Bis(4-nitrophenyl)sulfane deshield adjacent protons, shifting signals upfield .

- IR Spectroscopy : Sulfur stretches (C-S) appear near 600–700 cm⁻¹, while sulfonate (S=O) vibrations occur at 1050–1200 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.